molecular formula C23H26N2O4S2 B2679470 N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide CAS No. 900137-11-3

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B2679470
CAS No.: 900137-11-3
M. Wt: 458.59
InChI Key: XKLGDMPZNWVRAR-UHFFFAOYSA-N
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Description

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide is a complex organic compound characterized by its multiple methyl and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration is performed to introduce nitro groups, followed by reduction to form amines.

    Sulfonation: The amine groups are then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide.

    Methylation: Methylation of the aromatic rings and amine groups is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final step involves coupling reactions to attach the N-methylphenylsulfonamido and p-tolyl groups under controlled conditions, often using catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert sulfonamides to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, making these compounds candidates for drug development.

Medicine

Medicinally, compounds with similar structures are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfonamide groups is particularly significant in the design of pharmaceuticals.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-phenylsulfonamides: These compounds share the sulfonamide group but differ in the substitution pattern on the aromatic rings.

    Tolylsulfonamides: Similar in having the tolyl group but may lack the methylation pattern seen in the target compound.

    Trimethylbenzenesulfonamides: These compounds have similar methylation but different sulfonamide substitutions.

Uniqueness

N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(p-tolyl)benzenesulfonamide is unique due to its specific combination of methylation and sulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-17-11-13-20(14-12-17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)21-9-7-6-8-10-21/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLGDMPZNWVRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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